9-Methyl-9H-purin-8-amine
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Overview
Description
9-Methyl-9H-purin-8-amine, also known as 9-methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group at the ninth position of the purine ring. It is a beige crystalline solid with a molecular formula of C6H7N5 and a molecular weight of 149.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-8-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-9H-purin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-8-oxopurine.
Reduction: Reduction reactions can convert it to 9-methyl-8-aminopurine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-methyl-8-oxopurine
Reduction: 9-methyl-8-aminopurine
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
9-Methyl-9H-purin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-purin-8-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function. This can lead to mutations or inhibition of replication and transcription processes. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Adenine: The parent compound of 9-Methyl-9H-purin-8-amine, differing by the absence of the methyl group.
6-Aminopurine: Another purine derivative with an amino group at the sixth position.
9-Methyl-9H-purin-6-amine: A similar compound with the methyl group at the ninth position but differing in the position of the amino group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and disrupt their function makes it a valuable tool in genetic and biochemical research .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
9-methylpurin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(10-6(11)7)2-8-3-9-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
HYZKBMNGJABSCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2N=C1N |
Origin of Product |
United States |
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